5-bromo-2-(cyclopentyloxy)benzaldehyde
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Overview
Description
5-bromo-2-(cyclopentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H13BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a cyclopentyloxy group at the 2-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(cyclopentyloxy)benzaldehyde typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Cyclopentyloxy Substitution: The brominated intermediate is then reacted with cyclopentanol in the presence of a base such as potassium carbonate (K2CO3) to form the cyclopentyloxy group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the bromination and substitution reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-bromo-2-(cyclopentyloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, boronic acids, and suitable bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: 5-bromo-2-(cyclopentyloxy)benzoic acid.
Reduction: 5-bromo-2-(cyclopentyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-bromo-2-(cyclopentyloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-bromo-2-(cyclopentyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde, bromine, and cyclopentyloxy functional groups. These groups influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
5-bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopentyloxy group.
2-(cyclopentyloxy)benzaldehyde: Lacks the bromine atom at the 5-position.
5-bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopentyloxy group.
Uniqueness: 5-bromo-2-(cyclopentyloxy)benzaldehyde is unique due to the combination of the bromine atom and the cyclopentyloxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
5-bromo-2-cyclopentyloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLZXOAUBPDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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